molecular formula C6H2Br2N2Se B1582993 4,7-Dibromo-2,1,3-benzoselenadiazole CAS No. 63224-42-0

4,7-Dibromo-2,1,3-benzoselenadiazole

Cat. No. B1582993
CAS RN: 63224-42-0
M. Wt: 340.87 g/mol
InChI Key: MVYRQFKGUCDJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .


Synthesis Analysis

The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole involves using 2,1,3-benzothiadiazole as starting materials to react with bromine in hydrobromic acid . The mixture is refluxed for 2 hours, and 4,7-dibromo-2,1,3-benzoselenadiazole is afforded from vacuum filtration .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is characterized by chalcogen bonds . The asymmetric unit of the title crystal structure is shown in Figure 1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in Table 2 .


Physical And Chemical Properties Analysis

4,7-Dibromo-2,1,3-benzoselenadiazole has a molecular formula of C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .

Scientific Research Applications

Organic Electronics

This compound serves as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers . It’s a critical building block in the development of organic electronics, contributing to advancements in display technology and electronic devices .

Photovoltaic Materials

4,7-Dibromo-2,1,3-benzoselenadiazole: is used in creating materials for organic solar cells (OSCs) . These materials are essential for capturing solar energy and converting it into electrical energy, offering a sustainable energy solution .

Organic Light-Emitting Diodes (OLEDs)

The compound is a precursor for materials used in OLEDs. OLED technology is widely used in screens for smartphones, TVs, and monitors due to its ability to produce bright and vivid colors with high contrast ratios .

Organic Field-Effect Transistors (OFETs)

As an intermediate in the synthesis of photoactive materials, 4,7-Dibromo-2,1,3-benzoselenadiazole contributes to the development of OFETs. These transistors are key components in various electronic devices and circuits .

Crystal Engineering

The compound is involved in crystal engineering research, where it’s used to study chalcogen bonds within crystal structures. This research can lead to the development of new materials with specific properties for industrial applications .

Photoluminescent Compounds

It’s an intermediate for synthesizing benzothiadiazole-containing π-extended photoluminescent compounds. These compounds have potential applications in light technology and could be used in sensors and other optical devices .

properties

IUPAC Name

4,7-dibromo-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYRQFKGUCDJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=N[Se]N=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348157
Record name 4,7-Dibromo-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2,1,3-benzoselenadiazole

CAS RN

63224-42-0
Record name 4,7-Dibromo-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-2,1,3-benzoselenadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dibromo-2,1,3-benzoselenadiazole
Reactant of Route 2
4,7-Dibromo-2,1,3-benzoselenadiazole
Reactant of Route 3
4,7-Dibromo-2,1,3-benzoselenadiazole
Reactant of Route 4
4,7-Dibromo-2,1,3-benzoselenadiazole
Reactant of Route 5
4,7-Dibromo-2,1,3-benzoselenadiazole
Reactant of Route 6
4,7-Dibromo-2,1,3-benzoselenadiazole

Q & A

Q1: What makes 4,7-Dibromo-2,1,3-benzoselenadiazole a desirable building block for electrochromic polymers?

A: 4,7-Dibromo-2,1,3-benzoselenadiazole acts as a strong electron-accepting unit in conjugated polymers. When incorporated into a polymer backbone with a suitable electron-donating unit like carbazole, it influences the polymer's electronic and optical properties. Specifically, the variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit significantly impacts the electro-optic properties of these polymers [].

Q2: How does the incorporation of 4,7-Dibromo-2,1,3-benzoselenadiazole into carbazole-based polymers affect their properties?

A: Research shows that incorporating 4,7-Dibromo-2,1,3-benzoselenadiazole as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior []. The resulting polymer, PCBS, exhibits a broad absorption band and a significant change in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes PCBS particularly interesting for NIR electrochromic applications [].

Q3: What is the significance of the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole?

A: Understanding the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is crucial for explaining its properties and reactivity. The compound crystallizes in the monoclinic system with the space group P21/c []. Detailed crystallographic data, including cell parameters, bond lengths, and angles, provide insights into its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.

Q4: Are there any computational studies investigating the properties of 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers?

A: While the provided research abstracts don't explicitly mention computational studies on 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers, DFT calculations have been used to study similar systems where the acceptor unit is varied []. These calculations provide insights into the electronic structure, band gap, and optical properties of such polymers, helping researchers understand the impact of structural modifications on their performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.